molecular formula C6H6ClNO2 B1585549 Picolinic Acid Hydrochloride CAS No. 636-80-6

Picolinic Acid Hydrochloride

Cat. No.: B1585549
CAS No.: 636-80-6
M. Wt: 159.57 g/mol
InChI Key: HFAFXVOPGDBAOK-UHFFFAOYSA-N
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Description

Picolinic acid hydrochloride is a derivative of picolinic acid, which is an organic compound with the formula C6H5NO2. Picolinic acid is a pyridine carboxylate metabolite of tryptophan and acts as an anti-infective and immunomodulator. This compound is formed by the reaction of picolinic acid with hydrochloric acid, resulting in a crystalline solid that is soluble in water .

Mechanism of Action

Target of Action

Picolinic Acid Hydrochloride primarily targets Zinc Finger Proteins (ZFPs) . These proteins play a crucial role in viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The interaction of this compound with its targets involves binding to Zinc Finger Proteins. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This disruption of zinc binding is a key aspect of the compound’s mode of action .

Biochemical Pathways

This compound is a catabolite of the amino acid tryptophan through the kynurenine pathway . It plays a key role in zinc transport , which is an essential process in various biochemical pathways. The disruption of zinc binding in Zinc Finger Proteins can affect these pathways and their downstream effects .

Pharmacokinetics

It is known that this compound is a pyridine carboxylate metabolite of tryptophan and is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its anti-infective and immunomodulatory roles . It has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is worth noting that this compound is a white solid that is slightly soluble in water , which may influence its stability and efficacy in different environments.

Biochemical Analysis

Biochemical Properties

Picolinic Acid Hydrochloride plays a key role in zinc transport . It acts as an anti-infective and immunomodulator . As a therapeutic agent, it works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . ZFPs are involved in viral replication and packaging as well as normal cell homeostatic functions .

Cellular Effects

This compound has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . It has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .

Molecular Mechanism

The molecule works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . This disruption of zinc binding inhibits the function of ZFPs, which are involved in viral replication and packaging as well as normal cell homeostatic functions .

Temporal Effects in Laboratory Settings

While there is limited information available on the temporal effects of this compound in laboratory settings, it is known that it has broad-spectrum antiviral activity against enveloped viruses .

Dosage Effects in Animal Models

In animal models, this compound has shown promising antiviral activity against SARS-CoV-2 and Influenza A Virus

Metabolic Pathways

This compound is a catabolite of the amino acid tryptophan through the kynurenine pathway . It is suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .

Subcellular Localization

Given its role in zinc transport and its interactions with zinc finger proteins, it is likely to be found in areas of the cell where these proteins are localized .

Preparation Methods

Synthetic Routes and Reaction Conditions: Picolinic acid hydrochloride can be synthesized through the oxidation of α-picoline (2-methylpyridine) using potassium permanganate. The reaction involves heating the mixture of α-picoline and potassium permanganate in water until the purple color of permanganate disappears. The resulting solution is then acidified with hydrochloric acid, and the product is crystallized by passing dry hydrogen chloride into the ethanolic solution .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving picolinic acid and hydrochloric acid in a molar ratio of 1:1 in distilled water. The solution is stirred continuously and then allowed to crystallize at room temperature .

Chemical Reactions Analysis

Types of Reactions: Picolinic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Picolinic acid can be oxidized to form 6-hydroxypicolinic acid.

    Reduction: Reduction reactions can convert picolinic acid derivatives into their corresponding alcohols.

    Substitution: Picolinic acid can undergo substitution reactions where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products:

    Oxidation: 6-Hydroxypicolinic acid.

    Reduction: Corresponding alcohols of picolinic acid derivatives.

    Substitution: Substituted picolinic acid derivatives.

Comparison with Similar Compounds

    Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.

    Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.

    Dipicolinic Acid: Contains two carboxyl groups at the 2- and 6-positions.

Comparison: Picolinic acid hydrochloride is unique due to its specific binding to zinc finger proteins and its role in zinc transport. Unlike nicotinic acid and isonicotinic acid, picolinic acid has a carboxyl group at the 2-position, which contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAFXVOPGDBAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98-98-6 (Parent)
Record name 2-Pyridinecarboxylic acid, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID7060912
Record name Picolinic acid hydrochloride
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Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-80-6
Record name 2-Pyridinecarboxylic acid, hydrochloride (1:1)
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Record name 2-Pyridinecarboxylic acid, hydrochloride (1:1)
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Record name 636-80-6
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Record name 2-Pyridinecarboxylic acid, hydrochloride (1:1)
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Record name Picolinic acid hydrochloride
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Record name Pyridine-2-carboxylic acid hydrochloride
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Record name PICOLINIC ACID HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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